molecular formula C22H27FN4O3 B2581797 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide CAS No. 899729-49-8

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B2581797
CAS No.: 899729-49-8
M. Wt: 414.481
InChI Key: AXMJNHPVFHFSPC-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a morpholine ring, and a fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Dimethylamino Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine, often in the presence of a catalyst, to form the morpholin-4-yl group.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-chlorophenyl)ethanediamide
  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-bromophenyl)ethanediamide
  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-methylphenyl)ethanediamide

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-26(2)19-8-6-16(7-9-19)20(27-10-12-30-13-11-27)15-24-21(28)22(29)25-18-5-3-4-17(23)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMJNHPVFHFSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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